1-(2-Fluoro-6-methoxybenzyl)piperazine
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Overview
Description
1-[(2-fluoro-6-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2-fluoro-6-methylphenylmethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluoro-6-methylphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluoro-6-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(2-fluoro-6-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-[(2-fluoro-6-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[(2-fluoro-4-methylphenyl)methyl]piperazine
- 1-[(2-chloro-6-methylphenyl)methyl]piperazine
- 1-[(2-bromo-6-methylphenyl)methyl]piperazine
Comparison: 1-[(2-fluoro-6-methylphenyl)methyl]piperazine is unique due to the presence of the fluoro group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H17FN2 |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(2-fluoro-6-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
WJCGWSXEZLNQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
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